2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-3-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-13-4-2-3-12(15(17)18)14(13)20-9-10-5-7-11(16)8-6-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETIUEPQFQSSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride can change over time due to its stability and degradation. The compound is generally stable under standard ambient conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term studies have shown that the compound’s effects on cellular function can persist, but the extent of these effects may diminish as the compound degrades. In vitro and in vivo studies have demonstrated that the compound can have lasting impacts on cellular processes, but these effects are dependent on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity. At higher doses, the compound can exhibit toxic or adverse effects, such as cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical modification, but exceeding this threshold can lead to detrimental effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by esterases and other hydrolytic enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic interactions can affect metabolic flux and the levels of specific metabolites, ultimately influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its uptake into cells, where it can accumulate and exert its biochemical effects. Additionally, binding proteins can influence the compound’s localization and distribution within different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes involved in cellular processes. This localization is essential for the compound’s ability to modify target biomolecules and exert its biochemical effects.
Biological Activity
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is a synthetic compound with the molecular formula C₁₅H₁₂ClO₃ and a molecular weight of approximately 276.71 g/mol. It features a benzoyl chloride moiety linked to a methoxy group and a chlorobenzyl ether, which contributes to its reactivity and potential biological applications. This article explores the biological activity, synthesis, and potential applications of this compound, drawing from diverse research sources.
The compound is characterized by its reactive functional groups, particularly the benzoyl chloride, which allows it to act as an acylating agent. This property enables it to engage in various chemical reactions with nucleophiles, forming acyl derivatives that may possess biological significance.
Structure-Activity Relationship (SAR)
The structure-activity relationship of related compounds indicates that modifications in substituents can significantly impact biological activity. The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride | C₁₅H₁₂ClO₃ | Different chlorobenzyl position |
| 4-((2-Chloro-6-fluorobenzyl)oxy)-3-methoxybenzoyl chloride | C₁₅H₁₁ClF O₃ | Incorporates fluorine instead of chlorine |
| 4-(Chlorobenzyl) oxy-3-methoxybenzoic acid | C₁₅H₁₂ClO₃ | Lacks the acyl chloride functionality |
These compounds exhibit varying degrees of biological activity based on their substituents, suggesting that this compound may also possess notable biological properties.
Antitumor Activity
Research on structurally similar compounds has indicated potential antitumor activity. For example, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, with structure modifications leading to enhanced activity . While direct studies on this compound are scarce, its structural analogs suggest a potential for similar effects.
Mutagenicity Testing
A study involving related chlorinated compounds assessed their mutagenic potential using several assays (e.g., Salmonella/microsome assay). Results indicated that some chlorinated derivatives exhibited significant mutagenic activity . This raises questions about the safety profile of such compounds, including this compound.
Scientific Research Applications
Pharmaceutical Chemistry
-
Intermediate in Drug Synthesis :
- The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial and fungal infections due to the inherent reactivity of the benzoyl chloride functional group.
-
Biological Activity :
- While specific biological activity data for this compound is limited, related compounds often exhibit significant antibacterial and antifungal properties. The chlorobenzyl group may enhance lipophilicity, potentially increasing bioavailability and cellular uptake.
-
Structure-Activity Relationship (SAR) :
- Modifications in substituents can significantly impact biological activity. For instance, structural analogs demonstrate varying degrees of activity based on their functional groups, indicating that 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride may possess notable biological properties.
Chemical Reactions
The compound's benzoyl chloride moiety allows it to act as an acylating agent, participating in various chemical reactions with nucleophiles to form acyl derivatives. This property is critical for synthesizing more complex molecules in medicinal chemistry.
Biochemical Analysis
- Temporal Effects : In laboratory settings, the stability of this compound can change over time due to environmental factors such as moisture, which can lead to degradation.
- Dosage Effects : Studies indicate that low doses can effectively modify target proteins without significant toxicity, while higher doses may lead to adverse effects such as cellular damage.
- Metabolic Pathways : The compound interacts with enzymes and cofactors during metabolism, forming reactive intermediates that can further interact with cellular components.
- Transport and Distribution : Within cells, the compound is transported through interactions with specific transporters that facilitate its uptake, critical for its biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, physical properties, and applications of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride are influenced by its substitution pattern. Below is a comparative analysis with key analogs:
Positional Isomers: Para- vs. Meta-Substituted Chlorobenzyloxy Derivatives
- 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride (CAS: sc-321225): This positional isomer substitutes chlorine at the meta position of the benzyl group. However, the electronic effects (inductive and resonance) differ slightly due to the chlorine’s position, which may alter reaction kinetics or regioselectivity in downstream syntheses .
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride :
This compound features an additional chlorine at the 5-position of the benzoyl ring. The dual chlorine substituents increase electron-withdrawing effects, enhancing the electrophilicity of the acyl chloride. This could accelerate reactions with nucleophiles like amines or alcohols but may also reduce solubility in polar solvents due to higher lipophilicity .
Halogen-Substituted Analogs: Fluorine vs. Chlorine
- 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride (CAS: 1160250-80-5): Replacing chlorine with fluorine at the benzyl position introduces a stronger electron-withdrawing group. However, its smaller atomic size reduces steric effects compared to chlorine. The compound has a lower molar mass (294.71 g/mol vs. 308.62 g/mol for the target compound) and a predicted boiling point of 404°C, which may influence purification strategies .
Complex Derivatives in Pharmaceutical Impurities
- Econazole Related Compound C (1-(4-Chlorobenzyl)-3-[(2RS)-2-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]imidazolium chloride): This structurally complex impurity (CAS: MM0524.03) incorporates the 4-chlorobenzyloxy group within an imidazolium framework. The presence of multiple chlorine atoms and a charged imidazolium ring drastically alters solubility and reactivity compared to the target compound, underscoring the importance of substituent positioning in drug design .
Data Table: Key Properties of this compound and Analogs
Preparation Methods
Formation of the Benzyl Ether Intermediate
- Starting Materials: 3-methoxy-4-hydroxybenzoic acid and 4-chlorobenzyl chloride.
- Reaction Type: Nucleophilic substitution (alkylation) of the phenolic hydroxyl group.
- Base: Potassium carbonate (K₂CO₃) or other inorganic bases such as sodium carbonate.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Conditions: Elevated temperatures (typically 50–80 °C) to facilitate ether bond formation.
- Mechanism: The phenolic oxygen acts as a nucleophile attacking the electrophilic benzyl chloride carbon, displacing chloride ion and forming the benzyl ether linkage.
Conversion to the Acyl Chloride
- Starting Material: The benzyl ether-substituted 3-methoxy-4-hydroxybenzoic acid intermediate.
- Reagent: Thionyl chloride (SOCl₂).
- Conditions: Reflux for 4–6 hours under anhydrous conditions.
- Solvent: Often neat or using solvents such as dichloromethane (DCM) or toluene to facilitate reflux and removal of by-products.
- Outcome: Conversion of the carboxylic acid group to the corresponding benzoyl chloride.
- Work-up: Excess thionyl chloride is removed under reduced pressure; the product is purified by distillation or recrystallization.
Industrial Scale Production
Industrial synthesis mirrors the laboratory process but employs continuous flow reactors and automated controls to optimize yield and purity. Key considerations include:
- Catalyst and Base Optimization: Use of potassium carbonate or triethylamine to maintain reaction efficiency.
- Solvent Selection: Preference for solvents that allow easy removal and recycling, such as DMF or DCM.
- Reaction Monitoring: Real-time monitoring of conversion rates and by-product formation to minimize impurities.
- Safety: Strict control of moisture to prevent hydrolysis of the acyl chloride and use of closed systems to handle volatile reagents like thionyl chloride.
Reaction Parameters and Optimization
| Step | Parameter | Typical Range/Value | Notes |
|---|---|---|---|
| Benzyl Ether Formation | Temperature | 50–80 °C | Elevated temperature promotes reaction |
| Base | K₂CO₃ (1.0–1.5 eq) | Neutralizes HCl formed | |
| Solvent | DMF, THF | Polar aprotic solvents preferred | |
| Acyl Chloride Formation | Reagent | Thionyl chloride (1.2–2.0 eq) | Excess ensures complete conversion |
| Temperature | Reflux (approx. 70–80 °C in DCM) | Ensures full acid chloride formation | |
| Reaction Time | 4–6 hours | Longer times improve yield | |
| Work-up | Reduced pressure distillation | Removes excess SOCl₂ and by-products |
Mechanistic Insights and Influencing Factors
- Steric Effects: The 4-chlorobenzyl substituent introduces steric hindrance, particularly at the ortho position relative to the benzyl ether linkage, which can slow nucleophilic substitution rates during ether formation.
- Electronic Effects: The chlorine atom is electron-withdrawing, increasing electrophilicity of the benzyl chloride carbon and the benzoyl carbonyl carbon, enhancing reactivity but also potentially increasing side reactions such as hydrolysis.
- Base Selection: Potassium carbonate is preferred for its mild basicity and ability to neutralize generated HCl without nucleophilic interference.
- Solvent Polarity: Polar aprotic solvents like DMF enhance nucleophilicity of the phenolate ion and stabilize transition states, improving ether formation yields.
Representative Experimental Data and Yields
| Reaction Step | Yield (%) | Purity (%) (HPLC) | Notes |
|---|---|---|---|
| Benzyl Ether Formation | 80–90 | >95 | High yield with K₂CO₃ in DMF |
| Acyl Chloride Formation | 70–85 | >98 | Reflux with SOCl₂, careful work-up |
Analytical Characterization
- NMR Spectroscopy: Characteristic aromatic proton signals at δ 7.4–7.6 ppm (4-chlorobenzyl protons), δ 5.2 ppm (OCH₂ of benzyl ether), and δ 3.9 ppm (methoxy group).
- Mass Spectrometry: Molecular ion peak consistent with $$C{15}H{12}Cl2O3$$, confirming molecular weight ~311.2 g/mol.
- HPLC: Used to assess purity and detect hydrolysis by-products (carboxylic acid).
- IR Spectroscopy: Strong absorption at ~1800 cm⁻¹ indicative of acyl chloride carbonyl.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome | Yield (%) | Key Considerations |
|---|---|---|---|---|
| 1. Benzyl Ether Formation | 3-methoxy-4-hydroxybenzoic acid + 4-chlorobenzyl chloride, K₂CO₃, DMF, 50–80 °C | Formation of benzyl ether intermediate | 80–90 | Base neutralizes HCl, solvent choice critical |
| 2. Acyl Chloride Formation | Thionyl chloride, reflux, 4–6 h | Conversion to acyl chloride | 70–85 | Anhydrous conditions essential |
Q & A
Q. Q1: What are the optimal reaction conditions for synthesizing intermediates containing the 4-chlorobenzyloxy moiety?
Methodological Answer: The synthesis of 4-chlorobenzyloxy derivatives typically involves nucleophilic substitution. For example, 4-hydroxyacetophenone reacts with 4-chlorobenzyl chloride under reflux in ethanol with anhydrous K₂CO₃ as a base (6 hours, 25 mmol scale). Monitoring via color change or TLC is critical for reaction completion. Post-reaction, the product is precipitated in cold water, washed with ethanol, and recrystallized for purification . Key variables include stoichiometric excess of 4-chlorobenzyl chloride (1.2:1 ratio) and controlled drying to avoid hydrolysis.
Q. Q2: How does electron impact ionization (EI-MS) assist in characterizing fragmentation pathways of 4-chlorobenzyloxy derivatives?
Methodological Answer: EI-MS reveals dominant cleavage patterns. For 4-phenyldiazenyl-4'-[(4-chlorobenzyl)oxy]biphenyl , the molecular ion peak (m/z 398) undergoes O–CH₂ bond cleavage, generating a base peak indicative of the 4-chlorobenzyl fragment. This fragmentation confirms the stability of the benzyloxy linkage under ionization conditions. Researchers should compare experimental spectra with computational predictions (e.g., DFT) to validate fragmentation mechanisms .
Basic Characterization Techniques
Q. Q3: What spectroscopic methods are essential for verifying the structure of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride?
Methodological Answer:
- ¹H/¹³C NMR : Signals for the 4-chlorobenzyl group (δ ~4.8 ppm for –CH₂–, δ ~7.3–7.5 ppm for aromatic protons) and methoxy group (δ ~3.8 ppm) are diagnostic.
- FT-IR : Stretching vibrations at ~1750 cm⁻¹ (C=O of acyl chloride) and ~1250 cm⁻¹ (C–O–C ether linkage).
- Mass Spectrometry : Molecular ion peak (M⁺) and fragments consistent with loss of Cl or methoxy groups .
Advanced Impurity Profiling
Q. Q4: How can researchers identify and quantify impurities in this compound?
Methodological Answer: Impurities may arise from incomplete substitution or hydrolysis. Use HPLC-MS with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to separate by polarity. For example, 1-(4-Chlorobenzyl)-3-[(2RS)-2-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]imidazolium chloride (Impurity C, EP) is a common byproduct requiring quantification at ≤0.15% per pharmacopeial guidelines .
Q. Q5: What precautions are necessary to prevent decomposition of acyl chloride derivatives during storage?
Methodological Answer:
- Moisture Control : Store under inert gas (N₂/Ar) in sealed containers with desiccants (e.g., molecular sieves).
- Temperature : Maintain at 2–8°C for long-term stability.
- Light Protection : Use amber glass vials to avoid photodegradation of the benzyloxy group .
Advanced Biological Evaluation
Q. Q6: How can researchers design assays to evaluate the antibacterial activity of 4-chlorobenzyloxy derivatives?
Methodological Answer:
- Microplate Broth Dilution : Test compounds (3a-e analogs) at 10–100 µg/mL against Gram-negative bacteria (e.g., E. coli, Proteus vulgaris).
- Zone of Inhibition : Compare with standard drugs (e.g., ciprofloxacin) on agar plates.
- Mechanistic Insight : Use molecular docking to assess binding to bacterial enzymes (e.g., DNA gyrase). Compound 3d showed 100% inhibition against E. coli due to enhanced lipophilicity from the 4-chlorobenzyl group .
Contradictory Data Resolution
Q. Q7: How to resolve discrepancies in reported yields for 4-chlorobenzyloxy intermediates?
Methodological Answer: Yield variations often stem from:
- Purity of Reagents : Anhydrous solvents and freshly distilled 4-chlorobenzyl chloride improve consistency.
- Workup Methods : Cold ethanol washes reduce co-precipitation of unreacted starting material.
- Catalyst : Substituting K₂CO₃ with Cs₂CO₃ may enhance reactivity but requires optimization .
Safety and Handling Protocols
Q. Q8: What PPE and emergency measures are mandated for handling acyl chlorides?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
